REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=O)=[C:17]([O:24][CH3:25])[CH:16]=1.N1C=CC=CC=1>O1CCCC1>[OH:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]#[N:21])=[C:17]([O:24][CH3:25])[CH:16]=1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)N)C=C1)OC
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 2M hydrochloric acid (100-ml)
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (70:30 to 50:50, by volume)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C#N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |